![molecular formula C17H17NO3S B3037337 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone CAS No. 477864-59-8](/img/structure/B3037337.png)
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Overview
Description
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone, also known as DMPP, is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects and is being explored for its potential use in lab experiments.
Scientific Research Applications
Synthesis and Properties of Novel Materials
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone has been utilized in the synthesis of novel materials. A study described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a new diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibited high thermal stability, transparency, and low moisture absorption, making them potentially useful for various applications (Liu et al., 2013).
Molecular Dynamics and Drug Interaction Studies
Another significant application of this compound is in molecular dynamics and drug interaction studies. For instance, a research project involved designing a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus inhibited AChE and to reactivate the aged-AChE adduct. This study employed density functional theory and steered molecular dynamics simulation, providing insights into the reactivation process and potential drug interactions (Chandar, Lo, & Ganguly, 2014).
Synthesis of Organic Compounds and Antibacterial Activity
Additionally, this compound has been involved in the synthesis of organic compounds with potential antibacterial activity. For example, a study demonstrated the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which were then screened for antimicrobial activity (Zareef, Iqbal, & Arfan, 2008).
properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-prop-2-ynylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-5-10-18-14(4)11-13(3)16(17(18)19)22(20,21)15-9-7-6-8-12(15)2/h1,6-9,11H,10H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDOJCOIRNPOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)CC#C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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